molecular formula C13H17N3O3S B3012502 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide CAS No. 1787880-66-3

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide

Cat. No. B3012502
CAS RN: 1787880-66-3
M. Wt: 295.36
InChI Key: SCKANZMITPTLCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide and related compounds has been a subject of interest due to their potential pharmacological properties. In Abstract 1369, the synthesis of related compounds with a tetrahydropyridine (THP) ring and benzene sulfonamide moieties was described. The process involved the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate and triethylamine, followed by hydrolysis, amination, and reduction steps to yield the target compounds. These compounds were then tested for cytotoxic effects on various cancer cell lines, with one showing potent cytotoxicity .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in Abstract 1369 includes a THP ring, which is a reduced pyridine ring system, and a benzene sulfonamide moiety. The presence of a 1H-pyrrol-1-yl group is also significant, as it contributes to the compound's pharmacological activity. The substituents on the THP ring were varied to study the effects of different electronic, steric, and lipophilic properties on the compound's activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and include the formation of an O-mesitylene sulfonyl hydroxylamine intermediate, the production of an N-amino salt, and the subsequent reaction with substituted benzoyl chloride or benzenesulfonyl chloride to form stable imino ylides. These ylides are then reduced to furnish the final sulfonamide compounds. The stereospecific synthesis of related pyrrolidines via N,O-acetals formed by hydroamination cyclization-hydroalkoxylation is also noteworthy, as described in the synthesis of cis-2,5-disubstituted pyrrolidines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of sulfonamides and pyrrolidine derivatives can be inferred. Sulfonamides typically exhibit good solubility in polar solvents and have the potential for hydrogen bonding due to the presence of the sulfonamide group. Pyrrolidine derivatives are known for their varied biological activities and can exist in different stereoisomeric forms, which can significantly affect their pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, reactions involving sulfonamides have led to the development of new chemical structures with potential biological activities. Sulfonamides participate in reactions like sulfenylation with indoles, N-methyl pyrrole, leading to the formation of structurally diverse thioethers with high regioselectivity (Wang et al., 2017). Additionally, sulfonamides have been used in the divergent chemical synthesis of prolines bearing fluorinated one-carbon units, demonstrating the versatility of sulfonamides in facilitating complex molecular architectures (Nadano et al., 2006).

Antimicrobial Activity

Sulfonamides derived from this compound have been evaluated for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against a range of bacteria and fungi, indicating their potential use as antimicrobial agents. For example, studies on novel heterocyclic compounds containing a sulfonamido moiety have highlighted their efficacy as antibacterial agents, with some compounds showing high activity levels (Azab et al., 2013).

Future Directions

The future directions for research would depend on the specific applications of the compound. Pyrrole and pyridine derivatives have many uses in pharmaceuticals, agrochemicals, and materials science, so there are many potential directions for future research .

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-16-9-3-5-12(16)13(17)6-8-15-20(18,19)11-4-2-7-14-10-11/h2-5,7,9-10,13,15,17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKANZMITPTLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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